3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine
Overview
Description
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine is a compound with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry. The compound features a piperazine ring substituted with a 3-methylphenyl group and a propylamine chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3-methylphenylpiperazine with a propylamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include ethanol and toluene, and the reaction may require catalysts such as palladium or platinum to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new therapeutic agents targeting specific biological pathways .
Medicine
In medicine, this compound is investigated for its potential use in treating neurological disorders and as a component of drug formulations for various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its unique chemical structure makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: A similar compound with a slightly different substitution pattern on the piperazine ring.
N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzoimidazol-2-amine: Another related compound with additional functional groups and potential therapeutic applications.
Uniqueness
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)12-14(18)2/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJBDSYKNRUYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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